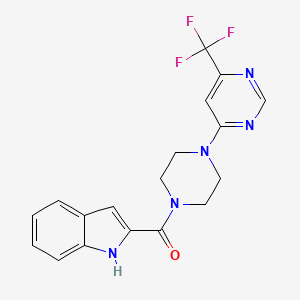

(1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c19-18(20,21)15-10-16(23-11-22-15)25-5-7-26(8-6-25)17(27)14-9-12-3-1-2-4-13(12)24-14/h1-4,9-11,24H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEJCGQCJOMBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Indole-2-Carboxylic Acid

Indole-2-carboxylic acid is typically synthesized via:

- Reimer-Tiemann reaction : Treatment of indole with chloroform under alkaline conditions introduces a carboxyl group at the 2-position.

- Directed lithiation : Lithiation of indole at the 2-position using n-butyllithium, followed by quenching with carbon dioxide, yields the carboxylic acid.

Example protocol :

- Dissolve indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

- Add n-butyllithium (1.1 equiv) at −78°C and stir for 1 hour.

- Introduce crushed dry ice (CO₂) and warm to room temperature.

- Acidify with HCl (1M) and extract with ethyl acetate.

- Recrystallize from ethanol/water to obtain indole-2-carboxylic acid (yield: 65–75%).

Synthesis of 4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazine

Pyrimidine Ring Construction

The trifluoromethylpyrimidine core is assembled via:

- Cyclocondensation : Reacting trifluoroacetamidine with 1,3-diketones or α,β-unsaturated ketones under acidic conditions.

- Nucleophilic aromatic substitution (SNAr) : Functionalizing pre-formed pyrimidine rings with trifluoromethyl groups using Ruppert-Prakash reagent (TMSCF₃).

Protocol for 6-(trifluoromethyl)pyrimidin-4-ol :

- Combine ethyl trifluoroacetate (1.2 equiv) and guanidine hydrochloride (1.0 equiv) in ethanol.

- Reflux at 80°C for 12 hours.

- Neutralize with aqueous NaOH and extract with dichloromethane.

- Purify via column chromatography (hexane/ethyl acetate) to isolate 6-(trifluoromethyl)pyrimidin-4-ol (yield: 55%).

Piperazine Substitution

The pyrimidine is coupled to piperazine via SNAr:

- Suspend 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv) and piperazine (2.0 equiv) in dimethyl sulfoxide (DMSO).

- Heat at 120°C for 6 hours under nitrogen.

- Quench with water, extract with ethyl acetate, and concentrate.

- Recrystallize from methanol to obtain 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine (yield: 70–80%).

Coupling of Indole-2-Carbonyl and Piperazine Fragments

Carbonyldiimidazole (CDI)-Mediated Amidation

This method, adapted from piperazine-indole coupling strategies, proceeds as follows:

- Activate indole-2-carboxylic acid (1.0 equiv) with CDI (1.2 equiv) in anhydrous THF at 0°C for 1 hour.

- Add 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine (1.1 equiv) and stir at room temperature for 18 hours.

- Work up by washing with saturated NaHCO₃, extracting with chloroform, and evaporating under reduced pressure.

- Purify via recrystallization (ethyl acetate/hexane) to yield the target compound (yield: 60–70%).

Key optimization parameters :

- Solvent : Anhydrous THF ensures optimal CDI activation.

- Temperature : Prolonged room-temperature stirring prevents decomposition.

Alternative Coupling Reagents

- EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane achieves comparable yields (65%) but requires longer reaction times (24–36 hours).

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 11.68 (s, 1H, indole NH).

- δ 8.72 (s, 1H, pyrimidine H-2).

- δ 3.72–3.90 (m, 8H, piperazine CH₂).

- δ 7.30–7.42 (m, 4H, indole aromatic H).

¹³C NMR :

HRMS (ESI+) : m/z calcd for C₁₈H₁₆F₃N₅O: 393.13; found: 393.14.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

Substitution: The trifluoromethyl group on the pyrimidine ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC or DMSO-based oxidants.

Reduction: Reagents such as LiAlH4 or NaBH4.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

The biological activity of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has been investigated in various contexts:

Anticancer Properties

Studies have demonstrated that compounds containing indole and piperazine moieties exhibit significant anticancer activity. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, similar compounds have been shown to inhibit protein kinases, which play crucial roles in cancer progression .

Neurological Applications

Given its structural features, this compound may interact with neurotransmitter systems. Research indicates that derivatives of indole and piperazine can act as antagonists or inverse agonists at histamine receptors, which are implicated in various neurological disorders such as anxiety and depression . The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the bioavailability of these compounds.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of similar indole derivatives, it was found that these compounds inhibited tumor growth in vitro and in vivo models. The study highlighted the importance of the trifluoromethyl group in enhancing the binding affinity to cancer-related targets .

Case Study 2: Neurological Effects

Another investigation focused on the effects of piperazine-based compounds on anxiety-like behaviors in rodent models. The results suggested that these compounds could modulate neurotransmitter levels, providing insights into their potential use as anxiolytics .

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety might engage in π-π stacking interactions, while the piperazine ring could form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Indole Derivatives

(4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone (CAS 63925-79-1)

- Structure : Substitutes the pyrimidine group with a benzyl ring on the piperazine.

- Properties: The benzyl group increases hydrophobicity, which may reduce aqueous solubility compared to the pyrimidine analog.

- Key Difference : The absence of the trifluoromethylpyrimidine group likely diminishes its ability to engage in hydrogen bonding or π-stacking with enzymatic targets.

(1H-Indol-2-yl)(4-(2-((4-Methoxybenzyl)(Pyridin-2-yl)Amino)Ethyl)Piperazin-1-yl)Methanone

Pyrimidine- and Piperidine-Based Analogs

Imidazo[1,2-b]Pyridazin-2-yl(4-(2-(Trifluoromethyl)Phenyl)Piperidin-1-yl)Methanone (Compound 72)

- Structure : Replaces the indole core with an imidazopyridazine ring and uses a piperidine (vs. piperazine) backbone.

- Properties : Exhibits a melting point of 133–135°C and 99.6% HPLC purity, indicating high crystallinity and suitability for formulation .

- The imidazopyridazine moiety may confer distinct kinase inhibitory activity .

[4-(6-(4-(Trifluoromethyl)Anilino)Pyrimidin-4-yl)Phenyl]-[4-(2-Fluorobenzoyl)Piperazin-1-yl]Methanone

Heterocyclic Variations

Thiophen-2-yl (4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Methanone (Compound 21)

- Structure : Replaces indole with a thiophene ring.

- Properties: Thiophene’s electron-rich nature may enhance interactions with aromatic residues in enzyme active sites.

4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-one (Compound 5)

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs

Discussion of Pharmacological Implications

- Trifluoromethylpyrimidine vs. Benzyl/Pyridine Groups: The trifluoromethylpyrimidine moiety in the target compound likely enhances target engagement through halogen bonding and π-π interactions, which are less pronounced in benzyl- or pyridine-substituted analogs .

- Indole vs. Imidazopyridazine/Thiophene : The indole core’s planar structure and hydrogen-bonding capacity may favor interactions with neurotransmitter receptors, whereas imidazopyridazine/thiophene analogs might prioritize kinase targets .

- Piperazine vs.

Biological Activity

The compound (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. It incorporates an indole group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety, which are known to interact with various biological targets. This article reviews the synthesis, mechanism of action, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves several key steps:

- Formation of the Indole Derivative : Starting from an indole precursor, functionalization at the 2-position is achieved through electrophilic substitution reactions.

- Pyrimidine Synthesis : The pyrimidine ring is synthesized via condensation reactions involving appropriate precursors, incorporating the trifluoromethyl group.

- Piperazine Coupling : The piperazine ring is introduced through nucleophilic substitution reactions.

- Final Coupling : The indole derivative is coupled with the pyrimidine-piperazine intermediate under conditions using coupling reagents such as EDCI or DCC in the presence of a base.

The biological activity of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone likely involves interaction with specific enzymes or receptors. The indole moiety may engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological targets. This interaction profile suggests potential applications in modulating enzyme activities or receptor functions.

Antitumor Activity

Research indicates that compounds similar to (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that related indole derivatives can inhibit the production of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Antimicrobial Properties

Preliminary evaluations have shown that related compounds possess antimicrobial activity against various pathogens. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and potency against bacterial strains .

Case Studies and Research Findings

Several studies have investigated the structure-activity relationships (SAR) of compounds related to (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone:

Q & A

Basic: What are the recommended synthetic routes for (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step pathways:

Pyrimidine Core Formation : React 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine under reflux in polar aprotic solvents (e.g., DMF) to form the 4-piperazinylpyrimidine intermediate .

Indole Coupling : Use amide bond formation (e.g., EDC/HOBt) to conjugate the indole-2-carboxylic acid derivative with the piperazinylpyrimidine intermediate .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the final product with >95% purity .

Optimization Tips :

- Adjust stoichiometry (1:1.2 molar ratio for pyrimidine:piperazine) to minimize side products.

- Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Basic: How is the structural integrity of this compound confirmed, and what spectroscopic techniques are essential?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify indole (δ 7.1–7.8 ppm aromatic protons) and piperazine (δ 3.2–3.8 ppm methylene) moieties. ¹⁹F NMR confirms the -CF₃ group (δ -62 to -65 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak ([M+H]⁺ expected at m/z ~434) .

- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Basic: What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

Methodological Answer:

- logP : Calculated via HPLC retention time (C18 column, MeOH/H₂O gradient) or software (e.g., ChemAxon). Expected logP ~2.8 due to the trifluoromethyl group’s hydrophobicity .

- Solubility : Assessed in DMSO (≥50 mM stock) and aqueous buffers (e.g., PBS, pH 7.4). Low aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or surfactants .

- Stability : Conduct LC-MS stability assays in plasma (37°C, 24h) to assess metabolic susceptibility .

Basic: How is initial pharmacological screening performed to evaluate target engagement?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or histamine receptors) using HEK293 cells expressing recombinant targets. IC₅₀ values <1 µM suggest high affinity .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-conjugated substrates. Dose-response curves (0.1–100 µM) identify inhibitory potency .

Advanced: What computational strategies predict interactions with biological targets (e.g., kinases, GPCRs)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., 5-HT₂A receptor). Focus on hydrogen bonding with the indole NH and piperazine’s amine groups .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes in the trifluoromethylpyrimidine moiety .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?

Methodological Answer:

A structure-activity relationship (SAR) study might compare:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl → Methyl | Reduced target affinity (ΔpIC₅₀ -1.2) | |

| Piperazine → Piperidine | Loss of solubility and potency | |

| Indole → Benzothiophene | Improved metabolic stability |

Advanced: How can contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Potential causes and solutions:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Compound Purity : Re-characterize batches via HPLC and exclude impurities >2% .

- Cell Line Differences : Validate target expression (e.g., qPCR for receptor mRNA) .

Advanced: What in vitro ADMET models are used for preclinical assessment?

Methodological Answer:

- Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates good bioavailability) .

- CYP450 Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates. IC₅₀ >10 µM minimizes drug-drug interaction risks .

- hERG Binding : Patch-clamp assays to evaluate cardiac toxicity (IC₅₀ >30 µM desired) .

Advanced: What strategies identify novel biological targets for this compound?

Methodological Answer:

- Chemoproteomics : Use affinity-based probes (click chemistry) to pull down interacting proteins in cell lysates .

- Phosphoproteomics : Treat cells (e.g., cancer lines) and analyze phosphorylation changes via LC-MS/MS .

Advanced: How are mechanistic studies designed to elucidate the mode of action?

Methodological Answer:

- CRISPR Knockout : Generate target-knockout cell lines and compare dose-response curves to wild-type .

- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts to confirm direct binding .

- In Vivo Efficacy : Use xenograft models (e.g., HCT-116 tumors) with pharmacokinetic monitoring (AUC, Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.